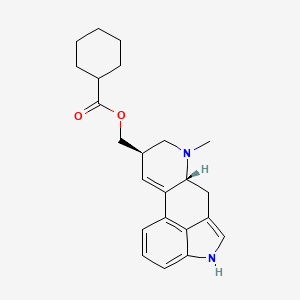

O-(cyclohexanecarbonyl)lysergol

Descripción

O-(Cyclohexanecarbonyl)lysergol is a semi-synthetic derivative of lysergol, a clavine alkaloid structurally related to lysergic acid diethylamide (LSD). Lysergol itself is a reduced alcohol form of lysergic acid, characterized by a tetracyclic ergoline scaffold . This acylation reaction typically proceeds under mild conditions using a base such as triethylamine in tetrahydrofuran (THF) .

Propiedades

Fórmula molecular |

C23H28N2O2 |

|---|---|

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl cyclohexanecarboxylate |

InChI |

InChI=1S/C23H28N2O2/c1-25-13-15(14-27-23(26)16-6-3-2-4-7-16)10-19-18-8-5-9-20-22(18)17(12-24-20)11-21(19)25/h5,8-10,12,15-16,21,24H,2-4,6-7,11,13-14H2,1H3/t15-,21-/m1/s1 |

Clave InChI |

NHINDOWVGVTFBF-QVKFZJNVSA-N |

SMILES isomérico |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5 |

SMILES canónico |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Lysergol and Its Natural Derivatives

Lysergol (MW: 254.3 g/mol) demonstrates partial agonism at serotonin receptors (5-HT1A, 5-HT2A–C) but with reduced efficacy compared to serotonin (5-HT). For example, (+)-lysergol activates 5-HT2A with an EC50 of 1.6 nM but achieves only 51% of 5-HT’s maximal stimulation . Key physicochemical properties of lysergol include a density of 1.3 g/cm³ and a boiling point of 465.8°C .

Fluorinated Derivatives

(+)-13-Fluorolysergol, a fluorinated analog, shows selectivity for 5-HT1A and 5-HT2A but significantly reduced activation (17% of 5-HT’s maximum at 5-HT2A) . The fluorine substitution likely enhances metabolic stability but reduces receptor engagement efficacy.

Stereoisomeric Derivatives

Stereochemical variations significantly impact activity. (−)-Lysergol, a non-natural enantiomer, selectively agonizes 5-HT2C, while (+)-isolysergol (C8 epimer of lysergol) retains 5-HT1A affinity but loses 5-HT2C activity, highlighting the importance of C(8) configuration .

O-(Cyclohexanecarbonyl)lysergol: Hypothesized Properties

While direct data on O-(cyclohexanecarbonyl)lysergol are absent, its structure suggests:

- Increased Lipophilicity : The cyclohexanecarbonyl group (logP contribution ~2.5) would enhance membrane permeability compared to lysergol (logP ~1.7 inferred from surface tension data ).

- Molecular Weight : Estimated MW ~364 g/mol (lysergol + C7H10O moiety).

Comparative Data Table

*Inferred properties based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.